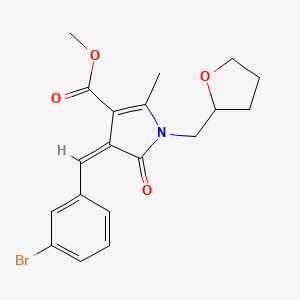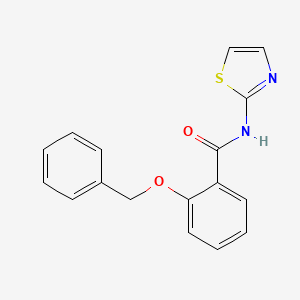![molecular formula C23H20N2O B5297574 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile, also known as MONNA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to the class of acrylonitrile derivatives and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been shown to inhibit the replication of several viruses, including HIV-1, SARS-CoV, and MERS-CoV. This makes it a promising candidate for the development of new antiviral drugs.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile involves the inhibition of viral replication by targeting the viral envelope protein. It binds to a specific site on the envelope protein, preventing it from fusing with the host cell membrane. This inhibits the entry of the virus into the host cell and prevents viral replication. Additionally, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to inhibit the activity of several enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 and 5-lipoxygenase. It also inhibits the activity of several enzymes involved in tumor growth, including matrix metalloproteinases. Additionally, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to have anti-oxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile for lab experiments is its specificity for the viral envelope protein. This makes it a promising candidate for the development of new antiviral drugs. Additionally, its anti-inflammatory and anti-tumor properties make it a useful tool for studying the mechanisms of inflammation and tumor growth. However, one limitation of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile. One area of research is the development of new antiviral drugs based on 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile. Its specificity for the viral envelope protein makes it a promising candidate for the development of new drugs to treat viral infections. Another area of research is the study of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile's anti-inflammatory and anti-tumor properties. Understanding the mechanisms of these effects could lead to the development of new drugs to treat inflammatory diseases and cancer. Additionally, further research could be done to improve the solubility of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile in water, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile involves the condensation of 4-(4-morpholinyl)benzaldehyde with 2-naphthylacetonitrile in the presence of a base catalyst. The reaction yields 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile as a yellow powder, which can be purified by recrystallization. This synthesis method has been reported in several scientific publications, including the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.
Propiedades
IUPAC Name |
(E)-3-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c24-17-22(21-8-7-19-3-1-2-4-20(19)16-21)15-18-5-9-23(10-6-18)25-11-13-26-14-12-25/h1-10,15-16H,11-14H2/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRFLAWOAACPP-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5297495.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5297503.png)
![N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B5297505.png)
![ethyl {2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5297511.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide](/img/structure/B5297522.png)
![5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5297527.png)
![3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297539.png)
![methyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B5297540.png)


![methyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5297591.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5297598.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)
![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)